EAAT2 activator 1
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Overview
Description
Preparation Methods
The synthesis of EAAT2 activator 1 involves the formation of the thiopyridazine core structure. The synthetic route typically includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyridazine derivative.
Substitution with 2-Chloro-6-fluorobenzyl Group: The final step involves the substitution of the pyridazine ring with the 2-chloro-6-fluorobenzyl group under specific reaction conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
EAAT2 activator 1 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated benzyl group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EAAT2 activator 1 has several scientific research applications:
Neuroprotection: The compound has been shown to protect cultured neurons from glutamate-mediated excitotoxic injury and death by increasing EAAT2 expression.
Treatment of Neurodegenerative Diseases: This compound has demonstrated potential in delaying motor function decline and extending lifespan in animal models of amyotrophic lateral sclerosis (ALS).
Epilepsy Research: The compound has been found to reduce mortality, neuronal death, and spontaneous recurrent seizures in a pilocarpine-induced temporal lobe epilepsy model.
Glutamate Clearance Studies: This compound is used in research to study the mechanisms of glutamate clearance and the role of EAAT2 in maintaining low extracellular glutamate concentrations.
Mechanism of Action
The mechanism of action of EAAT2 activator 1 involves the activation of EAAT2 translation. The compound activates protein kinase C (PKC), which subsequently activates Y-box–binding protein 1 (YB-1). YB-1 then regulates the activation of EAAT2 translation, leading to increased levels of EAAT2 protein in astrocytes . This increase in EAAT2 expression enhances glutamate clearance from synaptic clefts, thereby preventing excitotoxicity and providing neuroprotection .
Comparison with Similar Compounds
EAAT2 activator 1 can be compared with other similar compounds, such as:
LDN/OSU-0212320: A pyridazine derivative that also increases EAAT2 expression and provides neuroprotection.
GT949: An early generation compound that serves as a positive allosteric modulator of EAAT2.
DA-023 and NA-014: Selective EAAT2 positive allosteric modulators identified from a library of analogs inspired by GT949.
The uniqueness of this compound lies in its specific chemical structure and its ability to increase EAAT2 protein levels in a dose-dependent manner .
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3S/c17-12-4-3-5-13(18)11(12)10-22-16-8-7-15(20-21-16)14-6-1-2-9-19-14/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLFFJASADCESO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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